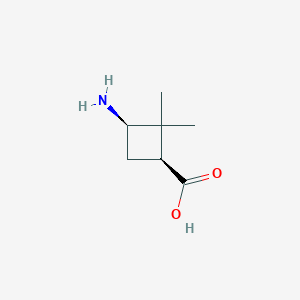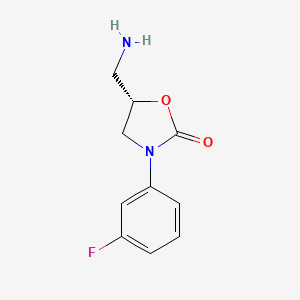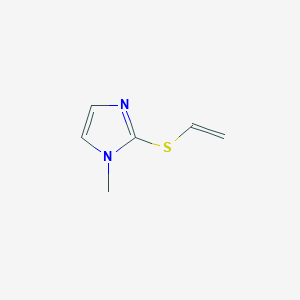
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.4 g/mol. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the benzyl and phenylethyl groups adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of (S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Phenylethyl Groups: These groups are introduced through substitution reactions, often using benzyl bromide and phenylethylamine as starting materials.
Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups, using reagents like sodium hydroxide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and phenylethyl groups may enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar compounds to (S)-Benzyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate include other azetidine derivatives and aziridines. These compounds share the four-membered nitrogen-containing ring but differ in their substituents and reactivity. For example:
Azetidine-2-carboxylate: Lacks the benzyl and phenylethyl groups, making it less complex.
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
benzyl (2S)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-15(17-10-6-3-7-11-17)20-13-12-18(20)19(21)22-14-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3/t15-,18-/m0/s1 |
InChI Key |
CANYIAQWEWELJV-YJBOKZPZSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC[C@H]2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B1641394.png)







![2'-Methoxy-[2,3']bipyridinyl-3-ylamine](/img/structure/B1641438.png)



